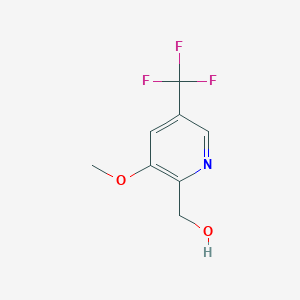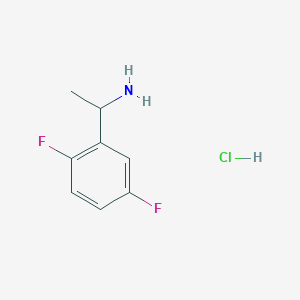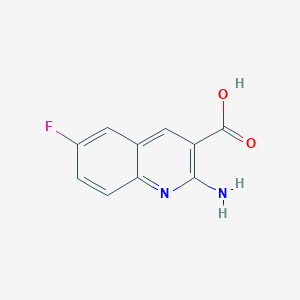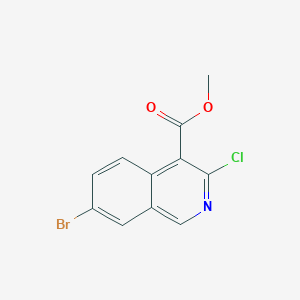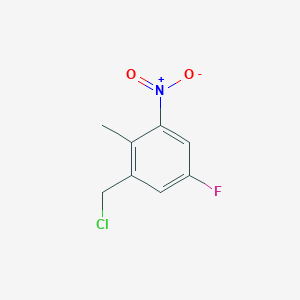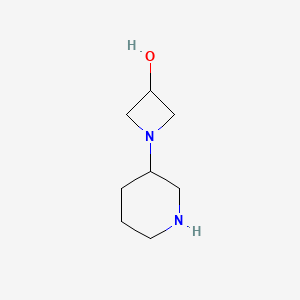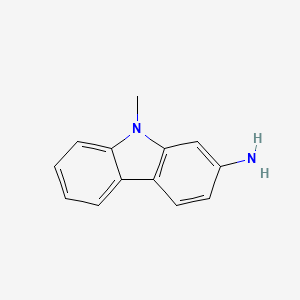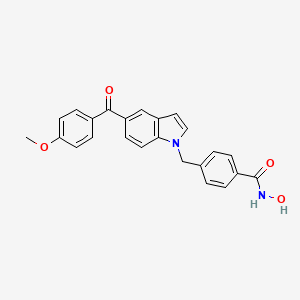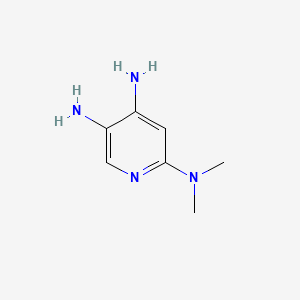
N2,N2-dimethylpyridine-2,4,5-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,N2-dimethylpyridine-2,4,5-triamine is an organic compound with the molecular formula C7H12N4 It is a derivative of pyridine, featuring three amino groups at positions 2, 4, and 5, with two of these amino groups being dimethylated
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N2,N2-dimethylpyridine-2,4,5-triamine can be synthesized through several methods. One common approach involves the reaction of pyridine-2,4,5-triamine with dimethyl sulfate under basic conditions. The reaction typically proceeds as follows:
Starting Material: Pyridine-2,4,5-triamine
Reagent: Dimethyl sulfate
Conditions: Basic conditions, such as the presence of sodium hydroxide or potassium carbonate
Procedure: The pyridine-2,4,5-triamine is dissolved in a suitable solvent, such as ethanol or methanol. Dimethyl sulfate is then added dropwise to the solution while maintaining the reaction mixture at a controlled temperature (e.g., 0-5°C). After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The product is then isolated by filtration, washed with water, and dried under vacuum.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N2,N2-dimethylpyridine-2,4,5-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The amino groups in this compound can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous solvents such as tetrahydrofuran or diethyl ether; room temperature or reflux conditions.
Substitution: Alkyl halides, acyl chlorides; organic solvents such as dichloromethane or acetonitrile; room temperature or reflux conditions.
Major Products
Oxidation: N-oxides of this compound
Reduction: Reduced amine derivatives
Substitution: Substituted derivatives with various functional groups
Aplicaciones Científicas De Investigación
N2,N2-dimethylpyridine-2,4,5-triamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can serve as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It may act as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments. It may also be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N2,N2-dimethylpyridine-2,4,5-triamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparación Con Compuestos Similares
N2,N2-dimethylpyridine-2,4,5-triamine can be compared with other similar compounds, such as:
Pyridine-2,4,5-triamine: Lacks the dimethyl groups, which may result in different chemical reactivity and biological activity.
N2,N2-dimethylpyridine-2,5-diamine: Similar structure but with only two amino groups, leading to different properties and applications.
N2,N2-dimethylpyrimidine-2,4,5-triamine: Contains a pyrimidine ring instead of a pyridine ring, which may affect its chemical and biological behavior.
Propiedades
Fórmula molecular |
C7H12N4 |
|---|---|
Peso molecular |
152.20 g/mol |
Nombre IUPAC |
2-N,2-N-dimethylpyridine-2,4,5-triamine |
InChI |
InChI=1S/C7H12N4/c1-11(2)7-3-5(8)6(9)4-10-7/h3-4H,9H2,1-2H3,(H2,8,10) |
Clave InChI |
JEALLJIOROOBHA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC=C(C(=C1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


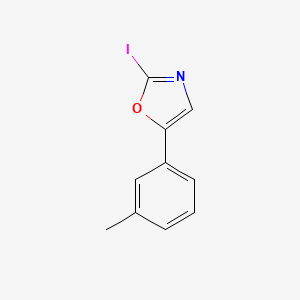
![3-(3-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B15328964.png)
![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonyl chloride](/img/structure/B15328969.png)
